Tricyclo[2.2.1.02,6]heptane-3-thiol
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Overview
Description
Tricyclo[2.2.1.02,6]heptane-3-thiol: is a unique organic compound characterized by its tricyclic structure and thiol functional group. The compound’s molecular formula is C7H10S, and it is known for its distinctive chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of norbornene derivatives with thiol reagents in the presence of catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[2.2.1.02,6]heptane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Chemistry: Tricyclo[2.2.1.02,6]heptane-3-thiol is used as a building block in organic synthesis, particularly in the synthesis of complex tricyclic compounds and as a precursor for various functionalized derivatives .
Biology and Medicine: The compound’s unique structure makes it a subject of interest in medicinal chemistry for the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptane-3-thiol involves its thiol group, which can interact with various molecular targets through nucleophilic attack. This interaction can lead to the formation of covalent bonds with electrophilic centers in biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Tricyclo[2.2.1.02,6]heptane-3,5,7-triol: Similar tricyclic structure but with hydroxyl groups instead of a thiol group.
Tricyclo[3.3.1.02,6]nonane-6-carboxylic acid: Another tricyclic compound with a carboxylic acid functional group.
Uniqueness: Tricyclo[2.2.1.02,6]heptane-3-thiol is unique due to its thiol group, which imparts distinct reactivity and chemical properties compared to its hydroxyl or carboxyl analogs. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-3-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c8-7-3-1-4-5(2-3)6(4)7/h3-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPQABKJOXSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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